molecular formula C12H16Cl2N2O2 B2691776 3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride CAS No. 1051383-44-8

3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride

Cat. No.: B2691776
CAS No.: 1051383-44-8
M. Wt: 291.17
InChI Key: OJHOGAIDGCNVLX-UHFFFAOYSA-N
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Description

3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride is a chemical compound with the molecular formula C12H14N2O2.2ClH and a molecular weight of 291.18 g/mol . It is known for its unique spirocyclic structure, which combines a piperidine ring with a pyrano[3,2-b]pyridine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyrano[3,2-b]pyridine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

spiro[3H-pyrano[3,2-b]pyridine-2,4'-piperidine]-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.2ClH/c15-9-8-12(3-6-13-7-4-12)16-10-2-1-5-14-11(9)10;;/h1-2,5,13H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHOGAIDGCNVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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